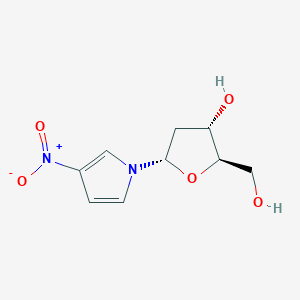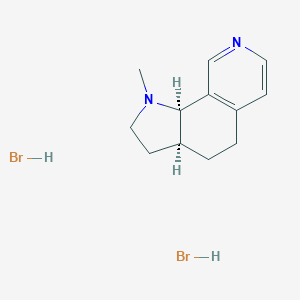
Hmpiq
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hmpiq is a synthetic molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. This molecule is synthesized using a specific method, and its mechanism of action has been extensively studied. Hmpiq has shown promise in various scientific research applications, and its advantages and limitations for lab experiments have been thoroughly evaluated.
Wissenschaftliche Forschungsanwendungen
Hmpiq has shown promise in various scientific research applications, including drug discovery, bioimaging, and materials science. Hmpiq has been used as a fluorescent probe for imaging mitochondria in live cells, and it has also been used to detect amyloid fibrils in Alzheimer's disease. Additionally, Hmpiq has been used in the development of novel materials, such as metal-organic frameworks and porous organic polymers.
Wirkmechanismus
The mechanism of action of Hmpiq is based on its ability to interact with specific biological targets. Hmpiq has been shown to bind to proteins and nucleic acids, leading to changes in their conformation and function. Additionally, Hmpiq has been shown to interact with membranes, leading to changes in their permeability and fluidity.
Biochemische Und Physiologische Effekte
Hmpiq has been shown to have various biochemical and physiological effects, depending on the target and concentration. Hmpiq has been shown to induce apoptosis in cancer cells, and it has also been shown to inhibit the growth of bacteria and fungi. Additionally, Hmpiq has been shown to modulate the activity of enzymes and ion channels, leading to changes in cellular signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Hmpiq has several advantages for lab experiments, including its high purity, stability, and versatility. Hmpiq can be easily modified to incorporate different functional groups, making it suitable for various applications. However, Hmpiq also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for Hmpiq, including the development of novel fluorescent probes for imaging biological targets, the synthesis of Hmpiq derivatives with improved properties, and the exploration of Hmpiq's potential in drug discovery and materials science. Additionally, further studies are needed to elucidate the mechanism of action of Hmpiq and its potential side effects in vivo.
Conclusion:
In conclusion, Hmpiq is a synthetic molecule with unique properties and potential applications in various scientific research fields. Its synthesis method has been optimized to produce high yields of pure Hmpiq, and its mechanism of action has been extensively studied. Hmpiq has shown promise in various scientific research applications, and its advantages and limitations for lab experiments have been thoroughly evaluated. Further studies are needed to fully explore the potential of Hmpiq in drug discovery, bioimaging, and materials science.
Synthesemethoden
Hmpiq is synthesized using a specific method that involves the reaction of 2,6-dimethylphenol with isatoic anhydride. This reaction results in the formation of Hmpiq, which is a white crystalline solid. The synthesis method has been optimized to produce high yields of pure Hmpiq, making it suitable for various scientific research applications.
Eigenschaften
CAS-Nummer |
151330-10-8 |
|---|---|
Produktname |
Hmpiq |
Molekularformel |
C12H18Br2N2 |
Molekulargewicht |
350.09 g/mol |
IUPAC-Name |
(3aS,9bR)-1-methyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-h]isoquinoline;dihydrobromide |
InChI |
InChI=1S/C12H16N2.2BrH/c1-14-7-5-10-3-2-9-4-6-13-8-11(9)12(10)14;;/h4,6,8,10,12H,2-3,5,7H2,1H3;2*1H/t10-,12+;;/m0../s1 |
InChI-Schlüssel |
RCAGTHIYPMGJKX-VWXHXBRYSA-N |
Isomerische SMILES |
CN1CC[C@H]2[C@@H]1C3=C(CC2)C=CN=C3.Br.Br |
SMILES |
CN1CCC2C1C3=C(CC2)C=CN=C3.Br.Br |
Kanonische SMILES |
CN1CCC2C1C3=C(CC2)C=CN=C3.Br.Br |
Synonyme |
2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline 2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline, (3aR-cis)-isomer 2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline, (3aS-cis)-isomer HMPIQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



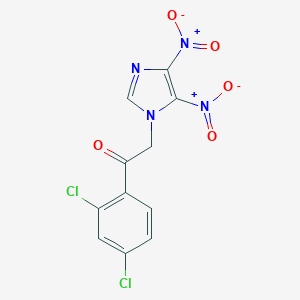

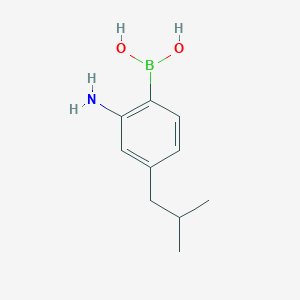
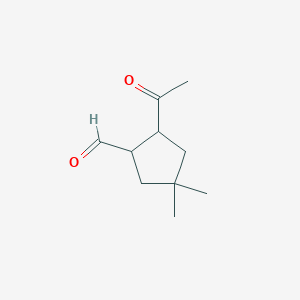
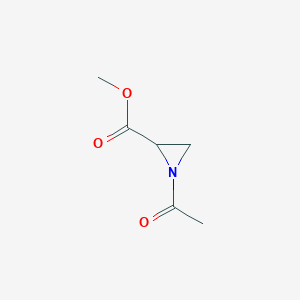
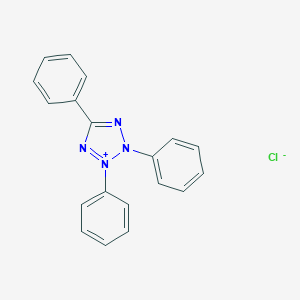
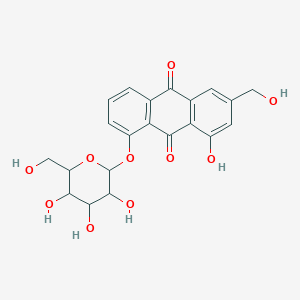
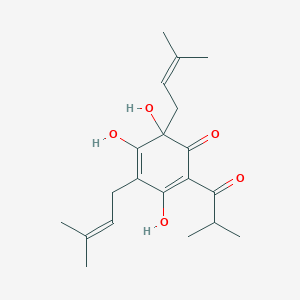
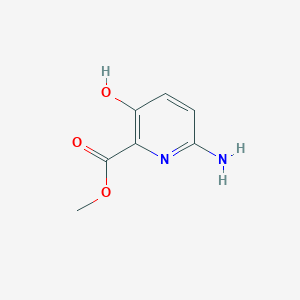
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)
![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)


